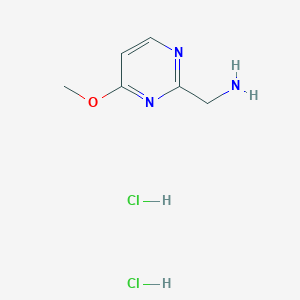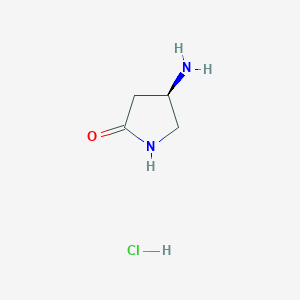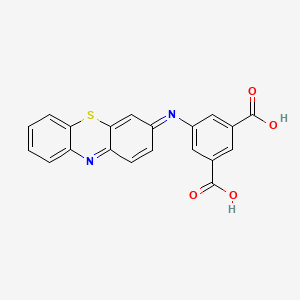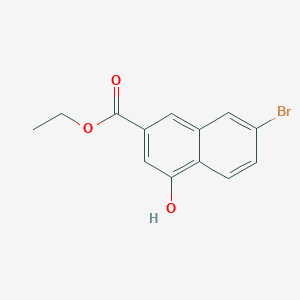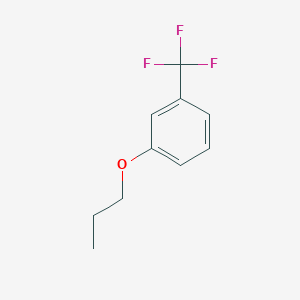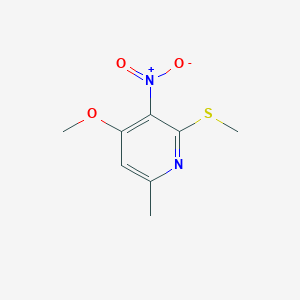![molecular formula C11H14N2 B3110264 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole CAS No. 179111-91-2](/img/structure/B3110264.png)
2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole
Vue d'ensemble
Description
“2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole” is a chemical compound that belongs to the class of beta-carbolines . It has been employed in studies on neurodegenerative diseases and has shown high anti-tumor activity .
Synthesis Analysis
The synthesis of “2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole” derivatives involves introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The Suzuki cross-coupling reaction has been used in the synthesis of this compound .Molecular Structure Analysis
The molecular formula of “2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole” is C11H14N2 . The molecular weight is 174.24 . More detailed structural analysis can be obtained through high-resolution mass spectrometry, 1H NMR, 13C NMR, IR, and UV–Vis spectroscopy .Chemical Reactions Analysis
The ionization constants of a number of carbolines have been reported . The most basic compound in this series is γ-carboline due to the greatest level of stabilization of the pyridinium cation due to delocalization of the positive charge by the electron pair of the indole nitrogen . The synthesis of γ-carbolines often stops at the stage of hydrogenated compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole” can be determined by various methods such as melting point, boiling point, density, molecular formula, molecular weight .Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
This compound has been used in the development of Organic Light-Emitting Diodes (OLEDs) . Specifically, it has been used as a donor unit in the creation of new fluorescent D-A-D dyes . The photoluminescent and electroluminescent properties of these novel dyes have been investigated for OLED application .
Fine Tuning of Emission
The compound allows for the fine tuning of maximum emission without significantly reducing the luminescence quantum yield . This is particularly useful in the development of OLEDs .
Dye-Sensitized Solar Cells (DSSCs)
“2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole” has been used in the synthesis of sensitizers for Dye-Sensitized Solar Cells (DSSCs) . These DSSCs are based on organic dyes and are promising devices for the transformation of solar energy .
Donor-Acceptor Dyes
This compound has been used in the synthesis of donor-acceptor dyes . These dyes are among the most attractive structures for the design of organic DSSCs .
Suzuki Cross-Coupling Reaction
The compound has been prepared via the Suzuki cross-coupling reaction . This reaction is often employed for the preparation of a D–π–aldehyde-type molecule .
Anti-Cancer Agents
Although not directly mentioned in the search results, indole derivatives, which include “2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole”, have been used in the design and synthesis of novel anti-cancer agents . These compounds have shown high antiproliferative activity and inhibitory potency .
Mécanisme D'action
Target of Action
Similar compounds, such as 2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole derivatives, have been shown to exhibit high anti-tumor activity
Mode of Action
It is suggested that the introduction of sulfonyl, alkyl, or aralkyl can increase the antiproliferative activity of similar compounds . This implies that the compound may interact with its targets in a way that inhibits cell proliferation, particularly in cancer cells .
Biochemical Pathways
Given its potential anti-tumor activity, it may be involved in pathways related to cell proliferation and apoptosis .
Result of Action
Similar compounds have shown to inhibit the proliferation of cancer cells in a dose-dependent manner
Orientations Futures
Propriétés
IUPAC Name |
2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,9,11-13H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPAWEOVWCYOAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


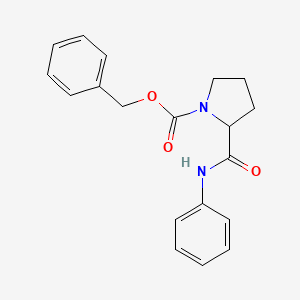

![Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate](/img/structure/B3110196.png)
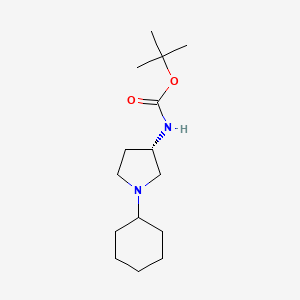
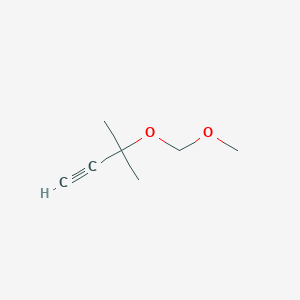
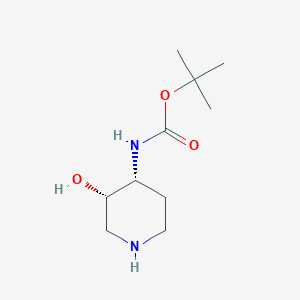
![(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B3110220.png)
